molecular formula C13H14N2O4S B2612364 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide CAS No. 2034611-10-2

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2612364
CAS No.: 2034611-10-2
M. Wt: 294.33
InChI Key: CAOJMMQWRYJIEI-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide is a synthetic organic compound with the molecular formula C13H14N2O4S and a molecular weight of 294.33 g/mol . This benzamide derivative features a 2,4-dioxooxazolidine ring system linked via an ethyl spacer to a 3-(methylthio)benzamide group . The integration of these moeties places it within a broad class of nitrogen- and sulfur-containing heterocyclic compounds that are extensively investigated in medicinal chemistry and drug discovery for their diverse biological activities . This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, particularly those targeting enzyme inhibition. Its structure is related to frameworks found in patented research for kinase inhibitors, suggesting potential utility in early-stage pharmacological studies . The physical form, solubility, and stability should be empirically determined by the researcher for their specific experimental conditions.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-20-10-4-2-3-9(7-10)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOJMMQWRYJIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazolidinone ring or the benzamide core, potentially leading to the formation of amines or alcohols.

    Substitution: The benzamide core and the methylthio group can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and oxazolidinones.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

    Materials Science: Its properties may be exploited to create materials with specific functionalities, such as conductivity or strength.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Insights

  • Oxazolidinone vs. Hydroxy/Dimethyl Groups: The oxazolidinone ring in the target compound provides rigidity and hydrogen-bonding sites, contrasting with the flexible N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal coordination .
  • Methylthio vs.
  • Pharmacological Potential: The oxazolidinone scaffold is associated with antibacterial activity, while thiophene- and piperazine-containing analogs () target neurological or oncological pathways .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The oxazolidinone’s carbonyl groups may facilitate interactions with biological targets, similar to linezolid’s mechanism .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 322.36 1.8 2 5
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 1.2 2 3
Rip-B 313.38 2.5 1 4
4-(Thiophen-3-yl)-... () 541.57 3.9 1 6

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide is a synthetic compound belonging to the class of oxazolidinones and thiazoles, known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure consists of an oxazolidinone moiety linked to a methylthio-substituted benzamide. Its molecular formula is C11H12N2O4SC_{11}H_{12}N_2O_4S, with a molecular weight of 284.29 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₄S
Molecular Weight284.29 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values that indicate potent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Bacillus cereus0.0150.030
Pseudomonas aeruginosa0.0200.040

The compound showed superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against E. coli and Staphylococcus aureus .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial protein synthesis. The oxazolidinone structure is known to bind to the bacterial ribosome, specifically targeting the 50S subunit, which disrupts the formation of the initiation complex in protein synthesis. This action leads to bacteriostatic effects against susceptible strains.

Case Studies and Research Findings

A recent study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. The findings indicated that modifications on the oxazolidinone ring significantly influence antimicrobial potency. For instance, the presence of a methylthio group enhanced lipophilicity, facilitating better membrane penetration and increased antibacterial activity .

Table 2: Structure-Activity Relationship of Oxazolidinone Derivatives

CompoundStructural ModificationMIC (mg/mL)
Compound ANo modification0.100
Compound BMethylthio substitution0.015
Compound CHydroxyl group addition0.050

Potential Applications

Given its potent antimicrobial activity, this compound holds promise for development as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics. Furthermore, its unique chemical structure suggests potential applications in other areas such as:

  • Antifungal Activity : Preliminary studies indicate efficacy against certain fungal strains.
  • Cancer Research : Investigations into its role as an antitumor agent are ongoing due to its ability to inhibit cell proliferation in cancer cell lines.

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